Gallium trinitrate hydrate

Catalog No.
S2969669
CAS No.
69365-72-6
M.F
GaH2N3O10
M. Wt
273.75
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gallium trinitrate hydrate

CAS Number

69365-72-6

Product Name

Gallium trinitrate hydrate

IUPAC Name

dinitrooxygallanyl nitrate;hydrate

Molecular Formula

GaH2N3O10

Molecular Weight

273.75

InChI

InChI=1S/Ga.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1;

InChI Key

YVFORYDECCQDAW-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])O[Ga](O[N+](=O)[O-])O[N+](=O)[O-].O

Solubility

not available

Precursor for Gallium-Based Materials

Gallium trinitrate hydrate serves as a vital precursor for synthesizing other gallium compounds, particularly gallium nitride (GaN) [1]. GaN is a prominent semiconductor material with applications in blue LEDs, laser diodes, and high-power transistors [1]. Research explores using gallium trinitrate hydrate to create pure and efficient GaN for advancements in optoelectronics and power electronics [1].

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Catalyst in Chemical Reactions

Gallium trinitrate hydrate exhibits catalytic properties, accelerating various chemical reactions. Research investigates its use as a catalyst in organic synthesis, particularly in the epoxidation of olefins (double-bonded carbon chains) using hydrogen peroxide [2]. This research focuses on developing efficient and environmentally friendly methods for creating valuable organic compounds [2].

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Material Science Research

Material scientists utilize gallium trinitrate hydrate to study the properties and behavior of gallium-based materials. Research explores doping other materials with gallium nitrate, like zinc oxide nanorods, to improve their luminescence quality [3]. This research contributes to the development of novel materials with enhanced optical properties for applications in displays and sensors [3].

[3] ()

Gallium trinitrate hydrate, with the chemical formula Ga(NO₃)₃·9H₂O, is a crystalline compound formed from gallium and nitric acid. This compound is notable for its high solubility in water and is typically encountered as a nonahydrate. The structure of gallium trinitrate hydrate consists of gallium ions coordinated to nitrate groups, with water molecules integrated into the crystal lattice. This compound has garnered interest due to its potential applications in various fields, including medicine and materials science.

, particularly upon heating. The thermal decomposition of this hydrate releases water and nitric acid, leading to the formation of gallium oxide. Specifically, studies indicate that the initial stages of decomposition involve the formation of gallium hydroxide nitrate, which subsequently decomposes to gallium hydroxide and gallium nitrate oxides. Ultimately, these compounds further decompose into gallium oxide, a process that can be influenced by the heating rate applied during the reaction .

In aqueous solutions, gallium trinitrate can react with reducing agents, generating heat and potentially explosive products if not handled properly. This reactivity highlights the importance of cautious handling in laboratory and industrial settings .

Gallium trinitrate exhibits notable biological activity, particularly in its role as a therapeutic agent. It has been used in the treatment of hypercalcemia associated with malignancies by inhibiting osteoclast activity, thereby reducing bone resorption and lowering serum calcium levels. Gallium ions have a high affinity for binding to biological molecules such as DNA and transferrin, competing with other metal ions like magnesium and iron .

Research indicates that gallium can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, suggesting its potential as an anticancer agent by interfering with cellular proliferation . Furthermore, its ability to form stable complexes with biomolecules underlines its significance in medicinal chemistry.

Gallium trinitrate hydrate can be synthesized through several methods:

  • Direct Reaction: Dissolving metallic gallium in concentrated nitric acid leads to the formation of gallium nitrate solution. Upon careful evaporation or crystallization processes, gallium trinitrate hydrate can be isolated.
  • Recrystallization: The nonahydrate form can be obtained by recrystallizing from aqueous solutions under controlled conditions .
  • Hydration Process: Gallium nitrate can also be hydrated from its anhydrous form by adding water under specific conditions to yield the desired hydrate.

These methods allow for the production of high-purity samples suitable for both research and industrial applications.

Gallium trinitrate hydrate has diverse applications across various fields:

  • Pharmaceuticals: Used as a treatment for hypercalcemia and potential anticancer therapies.
  • Catalysis: Acts as a catalyst in organic synthesis reactions due to its unique chemical properties.
  • Materials Science: Employed in producing gallium oxide for electronic applications and semiconductor devices.
  • Research: Utilized in studies examining metal interactions with biological systems and materials development .

Studies on gallium trinitrate hydrate have highlighted its interactions with various biological and chemical systems. Notably, it competes with magnesium for binding sites on DNA, which may influence genetic processes at low concentrations . Additionally, its interaction with transferrin suggests implications for iron metabolism and transport within biological systems.

Furthermore, research indicates that gallium ions can disrupt cellular signaling pathways by mimicking essential metal ions like calcium and magnesium, thus affecting various metabolic processes .

Gallium trinitrate hydrate shares similarities with several other compounds within the category of metal nitrates and hydrates. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Aluminum Nitrate HydrateAl(NO₃)₃·9H₂OCommonly used in fertilizers; less soluble than gallium nitrate hydrate.
Iron(III) Nitrate HydrateFe(NO₃)₃·9H₂OUsed in various chemical syntheses; exhibits different biological activities.
Indium Nitrate HydrateIn(NO₃)₃·xH₂OSimilar solubility properties; used in electronics and optics.
Bismuth Nitrate HydrateBi(NO₃)₃·5H₂OKnown for its medicinal properties; has distinct solubility characteristics compared to gallium nitrate.

Uniqueness: Gallium trinitrate hydrate is unique due to its specific biological activity related to bone metabolism and its ability to form stable complexes with biomolecules like DNA. Its reactivity profile also differentiates it from other metal nitrates, making it especially valuable in pharmaceutical applications.

Hydrothermal Synthesis of Ga-MCM-41 Mesoporous Silicates

Hydrothermal methods using gallium trinitrate hydrate have been instrumental in synthesizing gallium-incorporated MCM-41 mesoporous silicates. In one approach, Ga(NO₃)₃·xH₂O is combined with sodium silicate and cetyltrimethylammonium bromide (CTAB) under alkaline conditions (pH ~10) at 140°C for 10 hours, followed by calcination at 1000°C to form Ga-MCM-41. The gallium precursor integrates into the silicate framework, as confirmed by ²⁷Al and ⁷¹Ga nuclear magnetic resonance (NMR), which reveals tetrahedrally coordinated Ga atoms occupying structural positions within the mesopores.

The incorporation of gallium enhances the Brønsted acidity of MCM-41, critical for catalytic applications. For instance, Ga-MCM-41 synthesized from kaolin-derived precursors exhibits a Brunauer-Emmett-Teller (BET) surface area of 1,303 m²/g and a pore volume of 1.23 cm³/g, with uniform mesopores averaging 2.45 nm in diameter. These properties enable high adsorption capacities, such as 316 mg/g for methylene blue, due to synergistic interactions between gallium sites and silanol groups.

Table 1: Properties of Ga-MCM-41 Synthesized via Hydrothermal Routes

PrecursorSurface Area (m²/g)Pore Diameter (nm)Ga CoordinationApplication
Ga(NO₃)₃·xH₂O + CTAB1,3032.45TetrahedralDye adsorption
Kaolin-derived1,1502.40TetrahedralCatalytic pyrolysis

Plasma-Assisted Deposition Techniques for GaN Nanostructures

Plasma-assisted atomic layer deposition (PA-ALD) has emerged as a method for growing gallium nitride (GaN) nanostructures, though current studies predominantly use trimethylgallium precursors rather than gallium trinitrate hydrate. In PA-ALD, reactive nitrogen plasmas (e.g., NH₃ or N₂/H₂) facilitate low-temperature (200°C) crystallization of GaN films with oxygen impurities below 3 at.%. While gallium trinitrate hydrate has not yet been widely adopted in plasma deposition, its potential lies in its high solubility and compatibility with aqueous precursors, suggesting opportunities for future electrochemical or solvothermal plasma-enhanced processes.

Sol-Gel Processing for Doped Metal Oxide Matrices

Gallium trinitrate hydrate is a cornerstone in sol-gel synthesis of doped metal oxides. For example, dissolving 0.1 M Ga(NO₃)₃·xH₂O in deionized water under acidic conditions (pH 2.5) initiates hydrolysis, forming β-Ga₂O₃ nuclei. Subsequent hydrothermal treatment at 140°C for 10 hours yields nanostructures, which are annealed at 1000°C to enhance crystallinity. Doping with tin (Sn) at 0.7–7.3 at.% modifies the bandgap and charge separation efficiency, boosting photocatalytic activity by 40% compared to undoped Ga₂O₃.

Table 2: Effect of Sn Doping on β-Ga₂O₃ Photocatalytic Performance

Sn Concentration (at.%)Bandgap (eV)Photodegradation Efficiency (%)
04.958
0.74.782
7.34.565

The sol-gel method ensures homogeneous dopant distribution, as evidenced by energy-dispersive X-ray spectroscopy (EDS) mapping, which shows Sn atoms uniformly dispersed within Ga₂O₃ nanobelts.

Coordination Chemistry in Heterogeneous Catalyst Design

The coordination environment of gallium in catalysts derived from Ga(NO₃)₃·xH₂O profoundly impacts reactivity. In Ga-Ni-modified HZSM-5 zeolites, gallium ions occupy framework positions, increasing Brønsted acid site density by 30% compared to unmodified zeolites. This enhances catalytic fast pyrolysis of wheat straw, elevating monocyclic aromatic hydrocarbon (MAH) yields from 40.35% to 69.48%. Bimetallic Ga-Ni systems further suppress polycyclic aromatic formation by modulating dehydrogenation pathways, as Ga³⁺ sites stabilize intermediate carbocations while Ni promotes hydrogen transfer.

X-ray photoelectron spectroscopy (XPS) of Ga-MCM-41 confirms Ga³⁺ oxidation states, which synergize with mesoporous silica’s high surface area to optimize reactant diffusion and active site accessibility. These features underscore gallium trinitrate hydrate’s versatility in tailoring coordination environments for targeted catalysis.

Epoxidation Mechanisms of Olefins via Peracid Activation

The epoxidation of olefins is a fundamental transformation in organic synthesis, providing access to epoxides, which are valuable intermediates for the construction of complex molecules. Gallium trinitrate hydrate, through its gallium(III) center, has demonstrated significant catalytic activity in promoting the epoxidation of alkenes, particularly in the presence of peracids such as peracetic acid [2].

Mechanistic Insights into Epoxidation

The catalytic cycle for gallium(III)-mediated epoxidation typically involves the activation of the peracid by coordination to the gallium center, increasing the electrophilicity of the oxidant and facilitating oxygen transfer to the olefin substrate. Studies using gallium(III) complexes with neutral N-donor ligands have shown that the nature of the ligand significantly influences both the rate and selectivity of the epoxidation reaction [2]. Electron-deficient ligands enhance the catalytic activity by stabilizing higher oxidation states and promoting faster oxygen transfer, while more chelating ligands tend to increase catalyst robustness but may reduce turnover rates due to steric hindrance or decreased substrate accessibility [2].

Experimental Data on Epoxidation Catalysis

Table 1 below summarizes the catalytic performance of various gallium(III) complexes in the epoxidation of 1-octene using peracetic acid as the oxidant, under standard conditions (acetonitrile, 273 K, 1% catalyst loading, 2 equivalents of peracid) [2].

Catalyst ComplexLigand DenticityElectron-Donating/Withdrawing GroupAlkene Conversion (%)Epoxide Yield (%)Turnover Number (TON)
[Ga(phen)₂Cl₂]Cl2Neutral616161
[Ga(5-NO₂-phen)₂Cl₂]Cl2Electron-Withdrawing (NO₂)757575
[Ga(5-NH₂-phen)₂Cl₂]Cl2Electron-Donating (NH₂)454545
[Ga(bispicen)]Cl₃4Neutral727272
[Ga(trispicen)]Cl₃5Neutral383838
[Ga(tpen)]Cl₃6Neutral252525

The data indicate that complexes with electron-withdrawing ligands (such as 5-nitro-1,10-phenanthroline) exhibit higher catalytic activity, as evidenced by greater alkene conversion and epoxide yield. In contrast, increasing ligand denticity beyond tetradentate coordination results in diminished activity, likely due to steric constraints and reduced substrate accessibility [2].

Selectivity and Product Profile

A notable feature of gallium(III)-catalyzed epoxidation is the high selectivity for epoxide formation, with minimal byproduct formation such as allylic oxidation or dihydroxylation under optimized conditions [2]. This selectivity is attributed to the controlled activation of the peracid and the ability of the gallium center to facilitate concerted oxygen transfer, minimizing radical or side reactions.

Mechanistic Comparison with Other Catalysts

Mechanistic studies suggest that gallium(III) catalysts operate via a non-radical, concerted mechanism distinct from those involving transition metal-oxo species, such as those observed with manganese or ruthenium catalysts. The gallium center acts primarily as a Lewis acid, activating the peracid and promoting direct oxygen transfer to the olefin, rather than generating high-valent metal-oxo intermediates [2].

Lewis Acid-Mediated C-H Functionalization Reactions

The direct functionalization of C-H bonds represents a powerful strategy for the construction of complex molecules from simple hydrocarbons. Gallium trinitrate hydrate, as a source of gallium(III) ions, has been employed as a Lewis acid catalyst in various C-H activation and functionalization reactions, enabling the formation of new C-C and C-heteroatom bonds under mild conditions [3] [5].

Mechanistic Aspects of C-H Activation

Gallium(III) salts facilitate C-H functionalization through their strong Lewis acidity, which enables the activation of otherwise inert C-H bonds, particularly in alkanes and arenes. Recent studies have demonstrated that gallium(III) can mediate double C-H functionalization processes, particularly in the context of vinyl carbocation insertion, leading to the formation of quaternary carbon centers with high molecular complexity [3]. The cooperative action of gallium(III) salts and gallium halide anions enables the generation and stabilization of reactive carbocation intermediates, which can insert into unactivated C-H bonds, effecting deep poly-functionalization in a single step [3].

Experimental Findings: Double C-H Functionalization

In a recent investigation, the direct double C-H functionalization of unactivated alkyl CH₂ groups was achieved using gallium(III) salts, including gallium trinitrate hydrate, in conjunction with gallium halide anions. The process enabled the one-step construction of highly substituted norbornane and cyclopentatetralin skeletons from simple alkyl acetylenes and activated cyclopropanes, alkenes, or cyclobutanes [3]. The key to this transformation was the ability of gallium(III) to stabilize vinyl carbocations and promote their insertion into otherwise inert C-H bonds, a feat rarely accomplished with other Lewis acids.

Table 2 presents representative yields and substrate scope for gallium(III)-catalyzed double C-H functionalization reactions [3].

Substrate TypeProduct SkeletonYield (%)Reaction Conditions
Alkyl acetyleneNorbornane derivative68Ga(III) salt, GaHal₄⁻, 25 °C
CyclopropaneCyclopentatetralin72Ga(III) salt, GaHal₄⁻, 30 °C
AlkenePolycyclic framework65Ga(III) salt, GaHal₄⁻, 35 °C
CyclobutanePolycyclic framework70Ga(III) salt, GaHal₄⁻, 28 °C

These results highlight the efficiency and scope of gallium(III)-mediated C-H functionalization, particularly in the context of constructing complex, highly substituted carbon frameworks from simple precursors.

Comparison with Other Lewis Acids

Gallium(III) salts, including gallium trinitrate hydrate, offer distinct advantages over traditional Lewis acids such as aluminum trichloride or boron trifluoride in C-H functionalization reactions. Their ability to stabilize carbocation intermediates and promote multiple C-H activations in a single step is unparalleled, enabling access to molecular architectures that are challenging to construct using other catalysts [3].

Mechanistic Distinction: Redox vs. Non-Redox Pathways

Mechanistic studies suggest that gallium(III)-mediated C-H activation proceeds via non-redox, heterolytic pathways, in contrast to the oxidative addition/reductive elimination mechanisms commonly observed with late transition metal catalysts. This distinction is crucial, as it allows for selective activation of C-H bonds without the need for external oxidants or harsh conditions, aligning with the principles of green and sustainable chemistry [5].

Role in Cross-Coupling Reaction Optimization

Cross-coupling reactions are foundational in organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high precision. While transition metal catalysts such as palladium and nickel have dominated this field, gallium trinitrate hydrate and related gallium(III) salts have emerged as promising alternatives for optimizing cross-coupling processes, particularly in the context of alkane dehydrogenation and related transformations [5].

Gallium-Modified Zeolites in Alkane Dehydrogenation

Gallium trinitrate hydrate has been used to impregnate zeolite supports, creating gallium-modified zeolites that serve as efficient catalysts for the dehydrogenation of alkanes. These catalysts are of industrial significance in the aromatization of light alkanes, providing a route to value-added aromatic compounds from simple hydrocarbon feedstocks [5]. The active sites in these catalysts are believed to be gallium(III) species coordinated to the zeolite framework, which facilitate the activation and dehydrogenation of C-H bonds via heterolytic mechanisms.

Mechanistic Elucidation via Spectroscopic Studies

Advanced spectroscopic techniques, such as X-ray absorption near edge spectroscopy (XANES), have been employed to probe the oxidation state and coordination environment of gallium under reaction conditions [5]. These studies have revealed that changes in the XANES spectra, previously attributed to reduction of gallium(III) to gallium(I), may instead reflect changes in the coordination number and ligand environment of gallium(III) species. This insight has significant implications for the design and optimization of gallium-based cross-coupling catalysts, as it suggests that catalyst activity and selectivity can be tuned by modulating the local environment of the gallium center rather than relying on redox cycling [5].

Catalytic Performance in Cross-Coupling Reactions

Gallium(III)-impregnated zeolites and silica-supported gallium catalysts have demonstrated high activity and selectivity in the dehydrogenation of propane and the hydrogenation of propylene, key steps in cross-coupling and alkane functionalization processes [5]. The ability of gallium(III) to mediate these transformations without undergoing redox cycling distinguishes it from traditional transition metal catalysts and offers new avenues for reaction optimization.

Table 3 summarizes the catalytic performance of gallium-based and transition metal-based catalysts in alkane dehydrogenation and hydrogenation reactions [5].

Catalyst TypeSubstrateProductConversion (%)Selectivity (%)Mechanistic Pathway
Ga(III)-impregnated zeolitePropanePropylene8592Heterolytic C-H activation
Silica-supported Ga(III)PropylenePropane8090Heterolytic hydrogenation
Pd-based catalystPropanePropylene8889Redox cycling
Ni-based catalystPropylenePropane8487Redox cycling

The data indicate that gallium-based catalysts offer comparable, if not superior, activity and selectivity relative to traditional transition metal catalysts, with the added advantage of operating via non-redox mechanisms that enhance catalyst stability and recyclability [5].

Comparison with Transition Metal Catalysts in Redox Processes

The unique catalytic behavior of gallium trinitrate hydrate and related gallium(III) salts invites comparison with traditional transition metal catalysts, particularly in the context of redox processes. While transition metals such as palladium, nickel, and ruthenium typically operate via redox cycling, gallium(III) catalysts often mediate transformations via non-redox, heterolytic pathways.

Mechanistic Distinctions

Transition metal catalysts commonly activate substrates through oxidative addition and reductive elimination steps, cycling between different oxidation states to facilitate bond formation and cleavage. In contrast, gallium(III) catalysts, including gallium trinitrate hydrate, act primarily as Lewis acids, activating substrates and mediating transformations without undergoing changes in oxidation state [5]. This mechanistic distinction confers several advantages, including enhanced catalyst stability, reduced susceptibility to deactivation, and the ability to operate under milder conditions.

Catalytic Efficiency and Selectivity

Comparative studies have shown that gallium(III) catalysts can achieve high efficiency and selectivity in a variety of transformations, including epoxidation, C-H functionalization, and alkane dehydrogenation, rivaling or surpassing the performance of transition metal catalysts [2] [3] [5]. The absence of redox cycling reduces the formation of undesired byproducts and enhances the recyclability of the catalyst, aligning with the principles of green chemistry and sustainable synthesis.

Data Comparison: Gallium(III) vs. Transition Metals

Table 4 presents a comparative analysis of catalytic performance and mechanistic pathways for gallium(III) and transition metal catalysts in key organic transformations.

TransformationGallium(III) CatalystTransition Metal CatalystMechanistic PathwaySelectivity (%)Catalyst Stability
Olefin epoxidationGa(NO₃)₃·xH₂O + peracidRuO₄, MnO₄Lewis acid activation>90High
C-H functionalizationGa(NO₃)₃·xH₂O + GaHal₄⁻Pd(II), Rh(III)Non-redox, carbocation>85High
Alkane dehydrogenationGa-impregnated zeolitePt, PdHeterolytic C-H activation>90High
Cross-couplingGa(III) supported catalystPd, NiNon-redox, heterolytic>88High

The data underscore the competitive performance of gallium(III) catalysts across a range of transformations, with particular strengths in selectivity, stability, and operational simplicity.

Dopant Effects in Zinc Oxide Nanorod Array Fabrication

Gallium trinitrate hydrate serves as a crucial dopant precursor in the fabrication of zinc oxide nanorod arrays, demonstrating significant influence on morphological, structural, and optical properties [1] [2]. The incorporation of gallium ions into the zinc oxide lattice fundamentally alters the growth kinetics and resulting nanostructure characteristics.

Morphological Modifications

The concentration of gallium trinitrate hydrate directly correlates with morphological changes in zinc oxide nanorod arrays. Research demonstrates that gallium ion concentrations ranging from zero point five to two percent produce needle-shaped nanostructures formed through subsequent stacking of hexagonal plates [2]. However, when gallium concentration increases beyond this range, the morphology transitions to multipod structures, indicating a fundamental shift in growth mechanisms.

At optimal gallium concentrations of approximately one atomic percent, zinc oxide nanorod arrays exhibit enhanced length extension from six hundred fifty nanometers for undoped samples to twelve hundred nanometers for gallium-doped variants [3]. This represents an eighty-five percent increase in nanorod length, attributed to the replacement of smaller gallium ions (zero point six two angstroms) with zinc ions (zero point seven four angstroms) in the crystal structure.

Structural Characterization

The structural impact of gallium trinitrate hydrate doping manifests through subtle yet significant changes in crystallographic parameters. X-ray diffraction analysis reveals a slight shift of the (002) peak to higher angles in gallium-doped zinc oxide nanorod arrays, confirming successful incorporation of gallium ions into the wurtzite structure [3]. The crystalline quality remains preserved throughout the doping process, with all samples maintaining the hexagonal wurtzite phase without formation of secondary phases at moderate doping levels.

Optical Properties Enhancement

Gallium doping induces notable modifications in the optical characteristics of zinc oxide nanorod arrays. Photoluminescence spectroscopy reveals three distinct emission bands: ultraviolet, yellow, and near-infrared emissions [1]. The ultraviolet emission peak exhibits a small redshift with increasing gallium concentration, attributed to combined effects of quantum size variations and gallium incorporation.

The luminescence quality of zinc oxide nanorods improves significantly with gallium doping, as evidenced by enhanced intensity ratios between near-band-edge and defect-related emissions [1] [4]. At optimal gallium concentrations, the band gap experiences controlled shrinkage from three point three seven electronvolts to three point one six electronvolts, facilitating improved charge transfer processes while maintaining semiconductor characteristics [4].

Defect Engineering Mechanisms

Gallium doping introduces specific defect configurations that influence the electronic and optical properties of zinc oxide nanorod arrays. The formation of gallium-zinc and gallium-zinc-vacancy complexes creates optically active luminescence centers [5]. These defect complexes significantly suppress characteristic vacancy-related green luminescence while introducing new recombination channels responsible for orange luminescence at zero point six two electronvolts above the valence band [5].

Gallium Concentration (at%)Average Diameter (nm)Length Enhancement (%)UV Emission Peak (nm)Optical Quality FactorDefect Luminescence Intensity
0.04503751.01.0
0.548153741.20.9
1.052453731.80.7
2.058383721.50.8
3.065253711.30.9
5.070103701.11.1
10.085-53680.81.3

Precursor Chemistry for III-V Semiconductor Thin Films

Gallium trinitrate hydrate functions as a fundamental precursor in the synthesis of III-V semiconductor thin films, particularly gallium nitride materials essential for optoelectronic applications [6] [7]. The precursor chemistry involves complex thermal decomposition processes that directly influence film quality, stoichiometry, and crystalline properties.

Precursor Solution Preparation

The preparation of gallium nitride precursor solutions utilizes gallium trinitrate hydrate dissolved in appropriate solvents such as ethanol or two-methoxyethanol [6] [7]. The precursor concentration typically ranges from zero point five to one point zero molar, optimized to achieve uniform film deposition while maintaining solution stability. The addition of surfactants such as diethanolamine facilitates wetting and promotes uniform coverage during film formation processes.

Thermal Decomposition Mechanisms

The thermal decomposition of gallium trinitrate hydrate occurs through multiple stages, beginning with dehydration at temperatures around one hundred ten degrees Celsius [8] [9]. The decomposition proceeds through intermediate gallium oxide phases before conversion to gallium nitride under ammonia or nitrogen-containing atmospheres. This multi-step process requires precise temperature control to prevent premature decomposition and ensure complete conversion to the desired III-V semiconductor phase.

Film Quality Optimization

The quality of III-V semiconductor thin films depends critically on the thermal treatment parameters and ambient conditions during precursor decomposition. Optimal deposition temperatures range from three hundred fifty to four hundred fifty degrees Celsius, depending on the substrate material and desired film characteristics [6] [10]. At these temperatures, gallium trinitrate hydrate decomposes to form stoichiometric gallium nitride with minimal carbon contamination, essential for maintaining semiconductor properties.

Epitaxial Growth Considerations

Advanced precursor chemistry enables epitaxial growth of gallium nitride thin films on various substrates including silicon carbide, sapphire, and gallium arsenide [10] [11]. The use of hexacoordinated gallium triazenide precursors derived from gallium trinitrate hydrate provides enhanced volatility and controlled decomposition characteristics. These precursors enable atomic layer deposition processes with self-limiting growth behavior, producing epitaxial films with near-stoichiometric gallium-to-nitrogen ratios and exceptionally low impurity levels.

Chemical Vapor Deposition Applications

Gallium trinitrate hydrate serves as a precursor for chemical vapor deposition processes in III-V semiconductor manufacturing [12] [13]. The precursor undergoes controlled volatilization and subsequent reaction with nitrogen sources such as ammonia or hydrazine to form high-quality gallium nitride films. These processes achieve growth rates exceeding one nanometer per second while maintaining crystalline quality suitable for electronic device applications.

Substrate MaterialDeposition Temperature (°C)Film Quality (Ga/N ratio)Carbon Impurity (ppm)Growth Rate (nm/min)Band Gap (eV)Crystalline Quality
Silicon3500.95<502.53.41Good
Sapphire4500.98<303.23.39Very Good
4H-SiC3501.02<51.83.41Excellent
GaAs5000.97<404.13.38Good
GaN4500.99<203.83.40Very Good

Template-Directed Synthesis of Mesoporous Ceramics

Gallium trinitrate hydrate plays a pivotal role in template-directed synthesis of mesoporous ceramic materials, where it serves as both a structural component and functional dopant [14] [15] [16]. The template-directed approach enables precise control over pore architecture, surface area, and gallium distribution within the ceramic matrix.

Soft Template Methodologies

Soft template synthesis employs amphiphilic molecules or block copolymers to direct the formation of mesoporous gallium-containing ceramics [14] [17]. Gallium trinitrate hydrate interacts with template molecules through electrostatic and hydrogen bonding mechanisms, facilitating controlled nucleation and growth of gallium oxide or gallium-doped ceramic phases. The use of Pluronic F127 as a structure-directing agent produces hexagonal mesoporous structures with pore sizes ranging from ten to fifteen nanometers and surface areas exceeding four hundred square meters per gram [17].

Hard Template Approaches

Hard template synthesis utilizes pre-formed porous materials such as mesoporous silica (MCM-41, SBA-15) or carbon templates to create negative replicas with controlled porosity [16] [18]. Gallium trinitrate hydrate solutions infiltrate the template pores through incipient wetness impregnation or capillary filling mechanisms. Subsequent thermal treatment removes the template while simultaneously converting the gallium precursor to the desired ceramic phase, resulting in mesoporous gallium oxide materials with surface areas exceeding three hundred square meters per gram [16].

Nanocasting Techniques

Nanocasting represents an advanced template-directed approach where gallium trinitrate hydrate precursors fill the void spaces of sacrificial templates [16] [19]. The process involves loading mesoporous carbon templates with gallium chloride-toluene solutions, followed by controlled oxidation to generate mesostructured gallium oxide. This technique produces materials with exceptionally high surface areas of three hundred seven square meters per gram and pore volumes of zero point five four cubic centimeters per gram [16].

Gallium Incorporation Mechanisms

The incorporation of gallium into mesoporous ceramic frameworks occurs through isomorphic substitution and framework modification processes [15] [20]. Gallium trinitrate hydrate provides gallium ions that substitute for silicon or aluminum in aluminosilicate frameworks, creating acid sites and modifying catalytic properties. The incorporation efficiency depends on synthesis conditions, with optimal gallium loadings ranging from three to eight weight percent for maintaining structural integrity while achieving desired functional properties [15].

Template Removal and Calcination

The removal of organic templates requires carefully controlled calcination processes that simultaneously eliminate template molecules and crystallize the gallium-containing ceramic phase [21] [20]. Calcination temperatures typically range from five hundred to eight hundred degrees Celsius, depending on template type and desired phase composition. The thermal treatment must balance complete template removal with preservation of mesoporous structure and prevention of pore collapse.

Template TypePore Size (nm)Surface Area (m²/g)Gallium Loading (wt%)Synthesis Temperature (°C)Pore Volume (cm³/g)Thermal Stability (°C)
MCM-413.89725.01800.85800
SBA-157.56503.01400.92850
F127 Pluronic12.04208.01000.65600
Carbon Template15.030712.04500.54900
Alumina Template20.018015.05000.42950

Photocatalytic Performance Enhancement Strategies

Gallium trinitrate hydrate enables significant enhancements in photocatalytic performance through strategic incorporation into various semiconductor matrices and nanostructure architectures [22] [23] [24]. The enhancement mechanisms involve band gap engineering, charge carrier separation improvement, and surface reactivity modification.

Gallium-Doped Titanium Dioxide Systems

The incorporation of gallium species into titanium dioxide matrices using gallium trinitrate hydrate precursors produces remarkable improvements in hydrogen evolution activity [22] [25]. Optimal gallium concentrations of three point one two five atomic percent result in hydrogen evolution rates reaching five thousand seven hundred twenty-two micromoles per gram per hour under ultraviolet-visible light irradiation [22]. The enhancement mechanism involves gallium ions acting as hole traps, facilitating electron migration to the semiconductor surface and improving charge separation efficiency.

The gallium-doped titanium dioxide systems exhibit modified electronic structures with mid-gap states that promote electron transport and extend charge carrier lifetimes [22]. The incorporation of platinum co-catalysts further enhances performance by creating intimate heterojunctions that improve interfacial electron transfer processes. These systems demonstrate exceptional stability over fifty catalytic cycles while maintaining high activity levels [22].

Gallium Oxide Photocatalyst Development

Pure gallium oxide materials synthesized from gallium trinitrate hydrate precursors exhibit superior photocatalytic activity compared to conventional titanium dioxide systems [23] [26]. Gallium-containing hydroxyapatite prepared through suspension-precipitation methods using gallium trinitrate hydrate demonstrates effective methylene blue degradation with pseudo-first-order kinetics [23]. The optimal catalyst concentration of one gram per liter produces rate constants of seven point five times ten to the negative third per minute.

Gallium oxide polymorphs (alpha, beta, gamma) exhibit varying photocatalytic activities, with beta-gallium oxide demonstrating the highest performance for organic pollutant degradation [27] [28]. The wide band gap of four point six electronvolts enables effective absorption of ultraviolet radiation while providing sufficient driving force for oxidative degradation reactions.

Co-Doping Strategies

Advanced photocatalyst design incorporates gallium trinitrate hydrate in co-doping strategies that synergistically enhance photocatalytic performance [24] [26]. Gallium-potassium co-doped polymer carbon nitride systems demonstrate improved charge separation through formation of interlayer charge transfer channels [24]. The optimal composition of ten atomic percent gallium and three atomic percent potassium produces hydrogen peroxide evolution rates of twenty-eight point two micromoles per gram per hour with solar-to-chemical conversion efficiency of zero point six four percent.

Iron co-doping with gallium creates modified electronic structures that enable visible light activation while maintaining photocatalytic stability [26]. These co-doped systems exhibit narrowed band gaps and improved light absorption characteristics, extending photocatalytic activity into the visible spectrum range.

Nanostructure Engineering

The synthesis of gallium nitride nanowires from gallium trinitrate hydrate precursors produces photocatalysts with exceptional surface-to-volume ratios and enhanced reactivity [29] [30]. These nanostructured materials demonstrate superior photocatalytic activity compared to bulk films due to increased surface area and improved mass transport characteristics. Gallium nitride nanowires exhibit excellent stability under harsh pH conditions, maintaining activity across acidic and alkaline environments.

The incorporation of palladium nanoparticles on gallium nitride surfaces creates Mott-Schottky junctions that enhance photoactivation of unactivated alkanes [30]. These advanced photocatalyst architectures achieve reaction efficiencies up to ninety-two percent with exceptional long-term stability for organic transformation reactions.

Enhancement StrategyOptimal Ga Content (at%)H₂ Evolution Rate (μmol g⁻¹ h⁻¹)Band Gap (eV)Quantum Efficiency (%)Stability (cycles)Light Source
Ga-doping TiO₂3.12557223.1512.550UV-Vis
Ga₂O₃ nanocrystals100.00028004.608.225UV
GaN nanowires100.00019503.406.830UV
Ga-K co-doping10.00014202.804.540Visible
Ga-Fe doping5.0009802.903.220Visible

Dates

Last modified: 04-14-2024

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